![molecular formula C10H10N6O3 B14238141 Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- CAS No. 521058-45-7](/img/structure/B14238141.png)
Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a methoxy group at the 3-position and a tetrazolylamino carbonyl substituent. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy compound using methyl iodide and a base.
Attachment of the Tetrazolylamino Carbonyl Group: The tetrazolylamino carbonyl group can be introduced through a multi-step process involving the formation of a tetrazole ring followed by coupling with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core or the tetrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzamide, 3-methoxy-N-[(1H-tetrazol-4-ylamino)carbonyl]-: This compound has a similar structure but with a different position of the tetrazole ring.
Benzamide, 3-methoxy-N-[(1H-tetrazol-2-ylamino)carbonyl]-: Another similar compound with a different position of the tetrazole ring.
Benzamide, 3-methoxy-N-[(1H-tetrazol-1-ylamino)carbonyl]-: This compound also features a tetrazole ring but with a different positional isomer.
Uniqueness
Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- is unique due to its specific structural configuration, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
521058-45-7 |
|---|---|
分子式 |
C10H10N6O3 |
分子量 |
262.23 g/mol |
IUPAC名 |
3-methoxy-N-(2H-tetrazol-5-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C10H10N6O3/c1-19-7-4-2-3-6(5-7)8(17)11-10(18)12-9-13-15-16-14-9/h2-5H,1H3,(H3,11,12,13,14,15,16,17,18) |
InChIキー |
TZBIQOLGGIXACR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC(=O)NC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


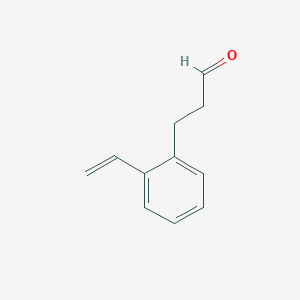
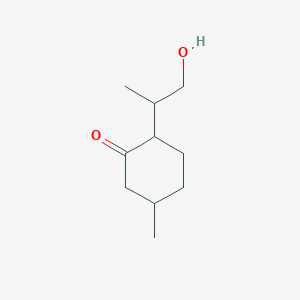
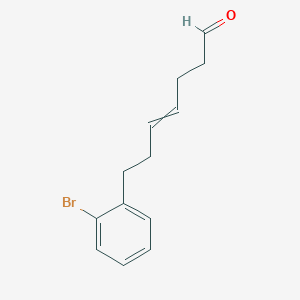
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
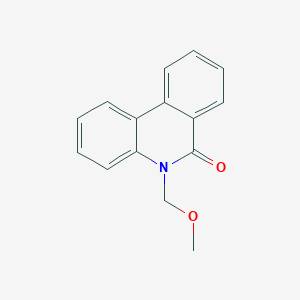
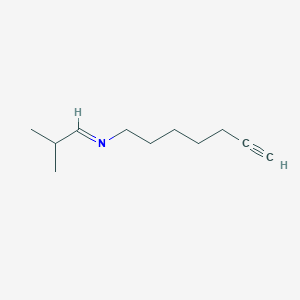
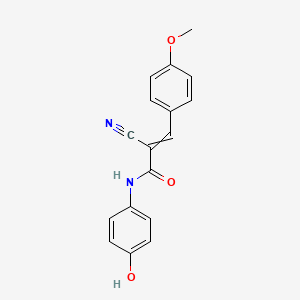
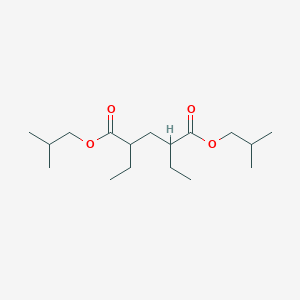
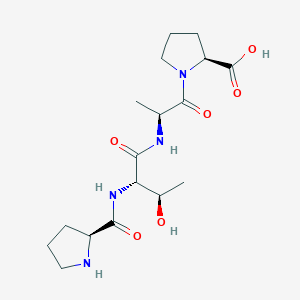
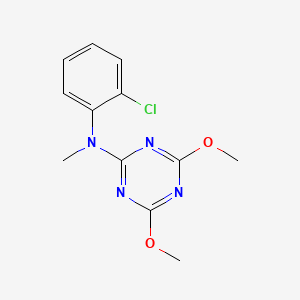
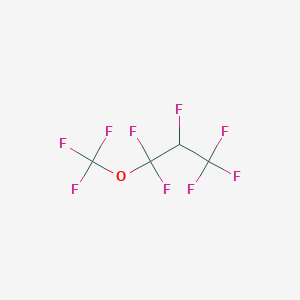
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)
![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
